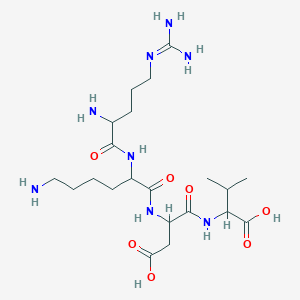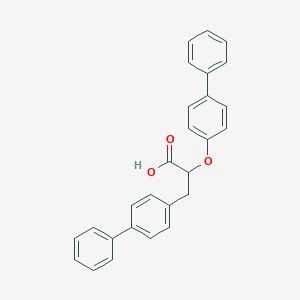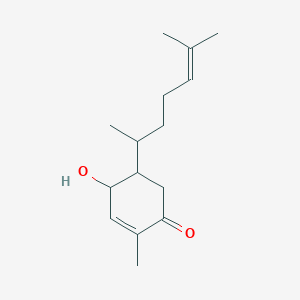
Monoethanolamine myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoethanolamine myristate is an organic compound that belongs to the family of ethanolamines. It is a derivative of monoethanolamine, where the hydroxyl group is esterified with myristic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monoethanolamine myristate is synthesized through the esterification of monoethanolamine with myristic acid. The reaction typically involves heating monoethanolamine and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Monoethanolamine myristate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: The ester bond in this compound can be hydrolyzed back to monoethanolamine and myristic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Monoethanolamine and myristic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Monoethanolamine myristate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of monoethanolamine myristate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved in its action are related to its ability to interact with lipid membranes and proteins, enhancing their solubility and stability.
Comparación Con Compuestos Similares
Monoethanolamine myristate can be compared with other similar compounds, such as:
Monoethanolamine laurate: Another ester of monoethanolamine with lauric acid, used for similar surfactant applications.
Diethanolamine myristate: A derivative of diethanolamine and myristic acid, with similar but slightly different surfactant properties.
Triethanolamine myristate: A derivative of triethanolamine and myristic acid, used in similar applications but with different solubility and stability characteristics.
This compound is unique due to its specific combination of monoethanolamine and myristic acid, which provides a balance of hydrophilic and lipophilic properties, making it particularly effective as a surfactant in various applications.
Propiedades
Número CAS |
31756-97-5 |
|---|---|
Fórmula molecular |
C14H28O2.C2H7NO C16H35NO3 |
Peso molecular |
289.45 g/mol |
Nombre IUPAC |
2-aminoethanol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3-1-2-4/h2-13H2,1H3,(H,15,16);4H,1-3H2 |
Clave InChI |
KPYDHOVAALYKRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O.C(CO)N |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)

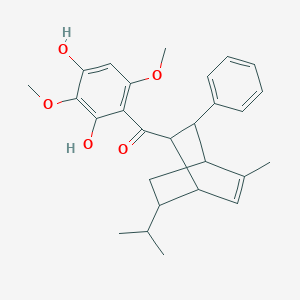
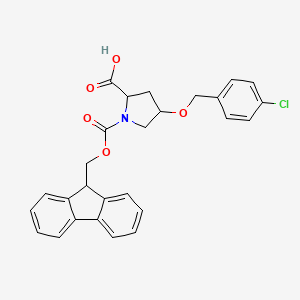

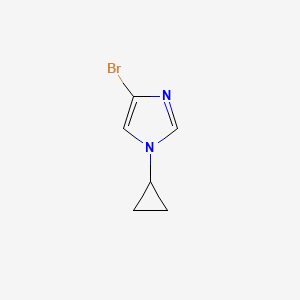
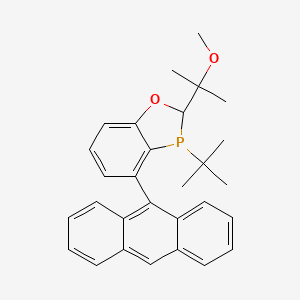
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)
